molecular formula C10H10ClFO2 B3086607 2-(4-Fluorophenoxy)butanoyl chloride CAS No. 1160257-66-8

2-(4-Fluorophenoxy)butanoyl chloride

Cat. No.: B3086607
CAS No.: 1160257-66-8
M. Wt: 216.63 g/mol
InChI Key: PXRRFMWVJKCPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)butanoyl chloride is a chemical compound with the molecular formula C10H10ClFO2. . This compound is characterized by the presence of a fluorophenoxy group attached to a butanoyl chloride moiety, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

2-(4-Fluorophenoxy)butanoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)butanoyl chloride typically involves the reaction of 4-fluorophenol with butanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:

4-Fluorophenol+Butanoyl Chloride2-(4-Fluorophenoxy)butanoyl chloride\text{4-Fluorophenol} + \text{Butanoyl Chloride} \rightarrow \text{this compound} 4-Fluorophenol+Butanoyl Chloride→2-(4-Fluorophenoxy)butanoyl chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Common industrial methods include the use of advanced reactors and purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)butanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to produce the corresponding acid and hydrochloric acid.

    Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as palladium complexes are used in coupling reactions.

    Solvents: Organic solvents like dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Hydrolysis Products: The hydrolysis of this compound yields 2-(4-Fluorophenoxy)butanoic acid and hydrochloric acid.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)butanoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction environment .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)butanoyl chloride
  • 2-(4-Bromophenoxy)butanoyl chloride
  • 2-(4-Methylphenoxy)butanoyl chloride

Uniqueness

2-(4-Fluorophenoxy)butanoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the reactivity and stability of the compound, making it valuable in specific synthetic applications where other halogenated analogs may not be as effective .

Properties

IUPAC Name

2-(4-fluorophenoxy)butanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-2-9(10(11)13)14-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRRFMWVJKCPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291615
Record name 2-(4-Fluorophenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-66-8
Record name 2-(4-Fluorophenoxy)butanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenoxy)butanoyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenoxy)butanoyl chloride
Reactant of Route 3
Reactant of Route 3
2-(4-Fluorophenoxy)butanoyl chloride
Reactant of Route 4
Reactant of Route 4
2-(4-Fluorophenoxy)butanoyl chloride
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorophenoxy)butanoyl chloride
Reactant of Route 6
2-(4-Fluorophenoxy)butanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.